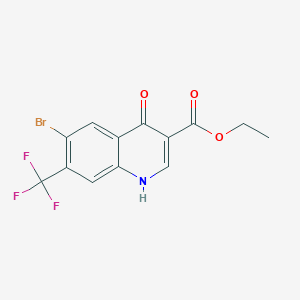
Ethyl 6-bromo-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate
説明
Ethyl 6-bromo-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate is a useful research compound. Its molecular formula is C13H9BrF3NO3 and its molecular weight is 364.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The primary targets of Ethyl 6-bromo-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate Quinoline derivatives, to which this compound belongs, are known to have various pharmacological applications .
Mode of Action
The exact mode of action of This compound Quinoline derivatives are known to exhibit antiseptic, antipyretic, and antiperiodic actions .
Biochemical Pathways
The specific biochemical pathways affected by This compound It’s known that quinoline derivatives can inhibit various enzymes including topoisomerase, thymidylate synthase, telomerase, and different protein kinases .
Result of Action
This compound: exhibits a moderate cytotoxic activity against the MCF-7 mammary gland cancer cell line and HePG2 hepatocellular carcinoma cell line, and a weak activity against the HCT-116 human colorectal carcinoma cell line .
生化学分析
Biochemical Properties
Ethyl 6-bromo-4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate exhibits a range of biochemical properties that make it a valuable compound in biochemical research. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit the activity of topoisomerase, an enzyme crucial for DNA replication and transcription . By binding to the active site of topoisomerase, this compound prevents the enzyme from performing its function, leading to the disruption of DNA processes. Additionally, this compound has been found to interact with protein kinases, modulating their activity and affecting cell signaling pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has demonstrated cytotoxic activity against several cancer cell lines, including MCF-7 mammary gland cancer cells, HePG2 hepatocellular carcinoma cells, and HCT-116 human colorectal carcinoma cells . The cytotoxic effects are primarily attributed to the compound’s ability to induce apoptosis, a programmed cell death mechanism. This compound influences cell signaling pathways, such as the MAPK/ERK pathway, leading to changes in gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of topoisomerase activity by binding to its active site . This binding prevents the enzyme from unwinding DNA, thereby halting DNA replication and transcription. Additionally, the compound interacts with protein kinases, leading to the modulation of their activity and subsequent changes in cell signaling pathways . These interactions result in alterations in gene expression, ultimately affecting cellular functions and processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under normal laboratory conditions, maintaining its biochemical properties for extended periods . It is susceptible to degradation under extreme conditions, such as high temperatures and acidic or basic environments . Long-term studies have shown that the compound’s cytotoxic effects on cancer cells persist over time, with no significant reduction in potency . These findings suggest that this compound is a stable and effective compound for biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These adverse effects are dose-dependent, with higher doses leading to more severe toxicity. Threshold effects have also been noted, where a specific dosage range is required to achieve optimal therapeutic effects without causing significant toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism results in the formation of various metabolites, some of which retain the biological activity of the parent compound . The interaction with cytochrome P450 enzymes also affects the metabolic flux and levels of other metabolites in the liver . These interactions highlight the compound’s role in modulating metabolic pathways and influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is actively transported across cell membranes by ATP-binding cassette (ABC) transporters, facilitating its accumulation in target cells . Once inside the cells, the compound binds to intracellular proteins, influencing its localization and distribution . These interactions ensure that this compound reaches its intended targets and exerts its biochemical effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound is predominantly localized in the nucleus, where it interacts with DNA and nuclear proteins . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to the nucleus . Additionally, the compound is also found in the cytoplasm, where it interacts with cytoplasmic proteins and enzymes . The subcellular localization of this compound is essential for its role in modulating cellular processes and functions.
特性
IUPAC Name |
ethyl 6-bromo-4-oxo-7-(trifluoromethyl)-1H-quinoline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrF3NO3/c1-2-21-12(20)7-5-18-10-4-8(13(15,16)17)9(14)3-6(10)11(7)19/h3-5H,2H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTDFIBMJPMCMPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=CC(=C(C=C2C1=O)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


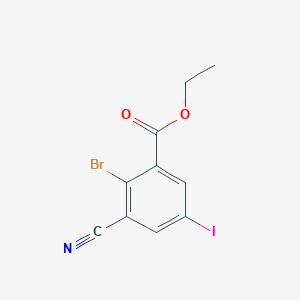

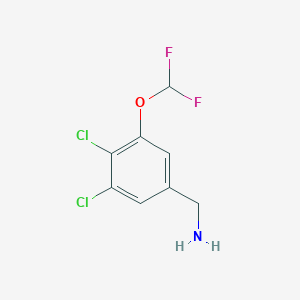
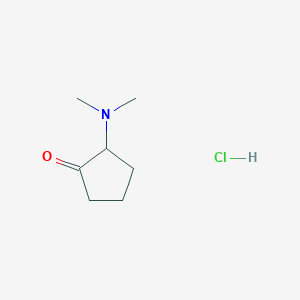
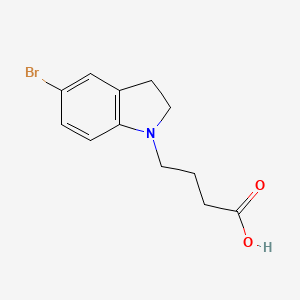
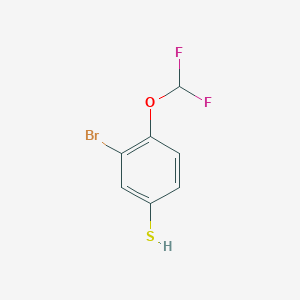
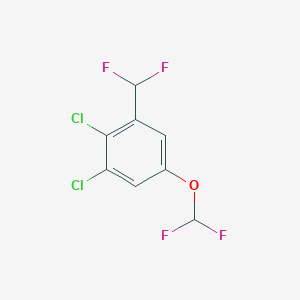
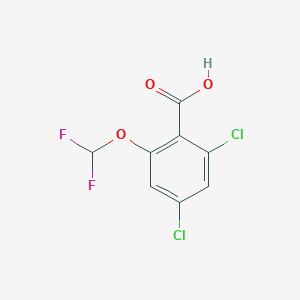
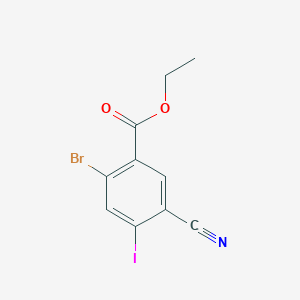
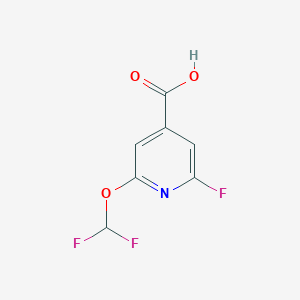
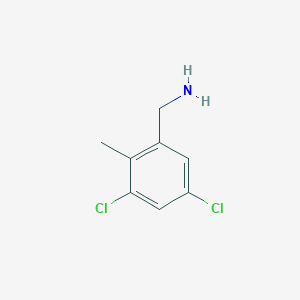
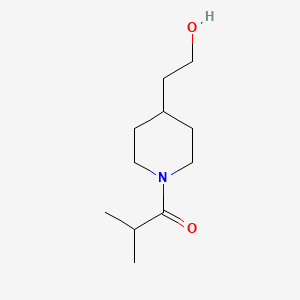
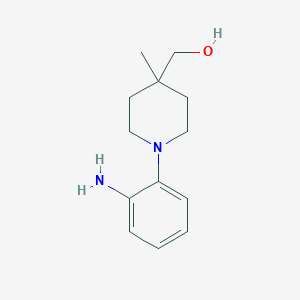
![6-Hydroxyspiro[3.3]heptan-2-one](/img/structure/B1448893.png)
